molecular formula C10H11FN2O B1489847 (R)-RO5263397

(R)-RO5263397

Cat. No.: B1489847
M. Wt: 194.21 g/mol
InChI Key: IOHOUWIYOVWGHV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, also known as RO5263397, is a high-affinity agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor that is a promising target for neuropsychiatric therapeutics . This compound is a well-characterized research chemical used to investigate TAAR1's role as a key modulator of dopaminergic and serotonergic systems . In preclinical studies, RO5263397 has demonstrated antipsychotic-like, antidepressant-like, and wakefulness-promoting activities, without the liability for catalepsy associated with typical antipsychotics, suggesting a potentially improved side effect profile . It has also been shown to reduce psychostimulant-induced behaviors, such as hyperlocomotion and self-administration of substances like methamphetamine and cocaine, positioning it as a valuable tool for studying addiction . Further research applications include the investigation of its effects on executive functions, such as increasing attention and modifying impulsive choice, as well as its ability to inhibit aggression linked to serotonin deficiency . The product is supplied for laboratory research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4R)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOUWIYOVWGHV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H]2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, also known by its CAS number 1357266-80-8, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11FN2O
  • Molecular Weight : 194.21 g/mol
  • Chemical Structure : The compound features a dihydrooxazole ring and a fluorinated aromatic moiety, which are critical for its biological activity.

The compound acts primarily as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . This receptor is involved in various neurotransmission pathways, including dopaminergic and serotonergic signaling. Activation of TAAR1 by this compound can lead to significant physiological effects, including modulation of mood and behavior.

Neuropharmacological Effects

Studies have demonstrated that compounds activating TAAR1 can influence behaviors associated with addiction and eating disorders. For example, RO-5256390, a related compound, has shown efficacy in reducing binge-like eating behavior in animal models. This suggests that (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine may have therapeutic potential in treating such disorders.

Study 1: Anticancer Activity

A study examined the anticancer properties of fluorinated derivatives similar to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine. Results indicated that these compounds could inhibit cell proliferation in various cancer types without exhibiting a biphasic dose-response relationship . This finding is crucial as it suggests a more straightforward therapeutic application compared to other agents that show variable efficacy at different concentrations.

Study 2: Behavioral Impact

In an investigation into the role of TAAR1 agonists in modulating compulsive behaviors, it was found that certain compounds could significantly alter dopaminergic signaling pathways. This alteration was linked to changes in feeding behavior in rodent models. Given the structural similarities to (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, it is plausible that this compound may exhibit comparable effects.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntiproliferativeFluorinated benzothiazoleInhibition of cancer cell growth
NeuropharmacologicalRO-5256390Reduced binge-like eating behavior in rats
Receptor AgonismTAAR1 AgonistsModulation of dopaminergic signaling

Comparison with Similar Compounds

TAAR1 Agonists

  • (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) :

    • The (S)-enantiomer exhibits high selectivity for TAAR1, with partial agonist activity (EC₅₀ = 30 nM in cAMP assays) and minimal off-target effects on adrenergic receptors. It suppresses GABAergic neuron firing in the rostral medial tegmental nucleus (RMTg), implicating TAAR1 in stress regulation .
    • Pharmacokinetic studies in humans revealed significant inter-individual variability due to UGT2B10 polymorphisms, highlighting metabolic stability challenges .
  • (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine (RO5203648) :

    • Features dichloro substituents on the phenyl ring, enhancing TAAR1 affinity (EC₅₀ = 7 nM) but increasing off-target activity at α₂-adrenergic receptors. Demonstrates antipsychotic-like effects in preclinical models .
  • (S)-4-((S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-amine (RO5256390) :

    • A bulkier alkyl-substituted analogue with full TAAR1 agonist activity. Its lipophilic side chain improves blood-brain barrier penetration but reduces solubility .

Psychoactive Aminorex Analogues

  • 4,4'-DMAR (4-Methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine): A stimulant new psychoactive substance (NPS) linked to 26 fatalities in Europe (2013–2015) due to cardiotoxicity and hyperthermia . Acts as a monoamine reuptake inhibitor (IC₅₀ = 0.5–2.0 μM for DAT, SERT, NET), unlike TAAR1-selective agonists. The para-methylphenyl group confers metabolic resistance, prolonging toxicity .
  • Aminorex (5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine): Prototypical oxazoline stimulant associated with pulmonary hypertension. Lacks the 3-fluoro and 2-methyl substituents of the target compound, resulting in weaker TAAR1 interaction and stronger norepinephrine release .

Comparative Data Table

Compound Molecular Formula Substituents (Phenyl Ring) Pharmacological Target Key Activity/Effect Toxicity/Adverse Effects
(R)-4-(3-Fluoro-2-methylphenyl)-... C₁₀H₁₁FN₂O 3-F, 2-CH₃ TAAR1 (presumed) Unknown (understudied) Not reported
(S)-RO5263397 C₁₀H₁₁FN₂O 3-F, 2-CH₃ TAAR1 partial agonist Suppresses RMTg neuron firing UGT2B10 polymorphism-linked PK issues
4,4'-DMAR C₁₁H₁₄N₂O 4-CH₃ Monoamine transporters Reuptake inhibition (DAT/SERT/NET) Fatal hyperthermia, cardiotoxicity
Aminorex C₉H₁₀N₂O None Norepinephrine release Stimulant Pulmonary hypertension

Key Structural Determinants of Activity

  • Substituent Position: 3-Fluoro and 2-methyl groups in (R/S)-target compound enhance TAAR1 selectivity over monoamine transporters, unlike 4,4'-DMAR’s para-methylphenyl group, which favors transporter inhibition .
  • Chirality: The (S)-enantiomer (RO5263397) shows TAAR1 activity, while the (R)-form’s effects remain uncharacterized. Enantiomeric differences in aminorex analogues (e.g., (±)-cis-4,4'-DMAR) correlate with toxicity severity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-RO5263397
Reactant of Route 2
(R)-RO5263397

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.